molecular formula C16H11F3N2O B12010807 (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

(1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12010807
M. Wt: 304.27 g/mol
InChI Key: ILWOZGJDDMDUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol: is a synthetic organic compound characterized by the presence of difluorophenyl and fluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with 2,4-difluorophenyl and 4-fluorophenyl groups.

    Addition of Methanol Group: The methanol group is introduced via a nucleophilic addition reaction, where a suitable nucleophile (such as methanol) reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl groups, potentially altering the electronic properties of the compound.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of fluorinated pyrazoles on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

Medicinally, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,4-Difluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
  • (1-(2,4-Difluorophenyl)-3-(4-bromophenyl)-1H-pyrazol-4-YL)methanol
  • (1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

Compared to similar compounds, (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol belongs to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with carbonyl compounds. The structure of this compound features a pyrazole ring substituted with fluorinated phenyl groups, which may enhance its biological properties by influencing lipophilicity and receptor binding affinities.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, various pyrazole compounds have shown potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). In a study by Tewari et al., certain pyrazole derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like erlotinib .

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-70.08
Compound BHCT1160.07

2. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A compound structurally similar to this compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The presence of fluorinated groups is thought to enhance the binding affinity to these enzymes .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely studied. In vitro assays have demonstrated that certain compounds exhibit activity against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

MicroorganismActivity TypeMIC (µg/mL)Reference
E. coliAntibacterial40
S. aureusAntibacterial30

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation, such as COX and EGFR.
  • Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Antioxidant Properties : Some studies indicate that pyrazoles can scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • A study involving a series of pyrazole compounds showed a marked reduction in tumor size in animal models when administered at specific dosages, indicating potential for further development into therapeutic agents .
  • Clinical trials have suggested that certain pyrazole derivatives could serve as adjunct therapies in combination with traditional chemotherapeutics to enhance overall efficacy and reduce side effects.

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H11F3N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-8,22H,9H2

InChI Key

ILWOZGJDDMDUPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.